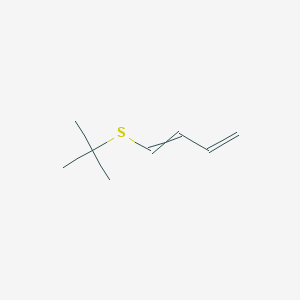
1-(tert-Butylsulfanyl)buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylsulfanyl)buta-1,3-diene is an organic compound characterized by the presence of a butadiene backbone substituted with a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)buta-1,3-diene typically involves the reaction of butadiene with tert-butylthiol in the presence of a catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes that optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylsulfanyl)buta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butadiene moiety, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfides.
Substitution: Substituted butadiene derivatives.
Scientific Research Applications
1-(tert-Butylsulfanyl)buta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfanyl)buta-1,3-diene involves its interaction with molecular targets through electrophilic addition and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-donating effects of the tert-butylsulfanyl group, which stabilizes intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but lacking the tert-butylsulfanyl group.
1-(tert-Butylthio)-1,3-butadiene: A closely related compound with a similar structure but different substituent positioning.
2,3,6-Trimethylphenylbuta-1,3-diene: Another substituted butadiene with distinct chemical properties
Uniqueness: 1-(tert-Butylsulfanyl)buta-1,3-diene is unique due to the presence of the tert-butylsulfanyl group, which imparts specific electronic and steric effects that influence its reactivity and potential applications. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
CAS No. |
52752-59-7 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2-buta-1,3-dienylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H14S/c1-5-6-7-9-8(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
OYGZTMBTHAIFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


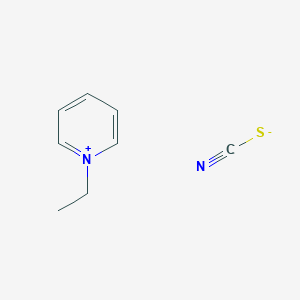
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
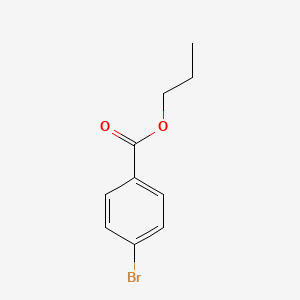
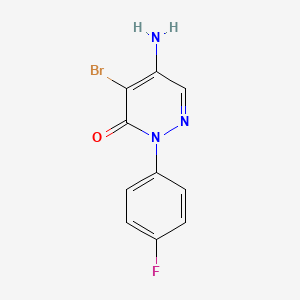
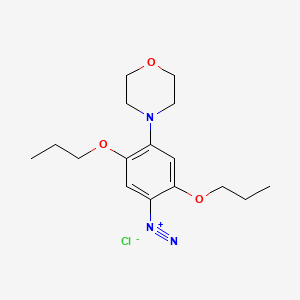
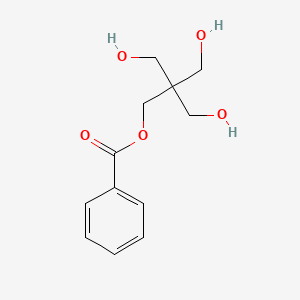
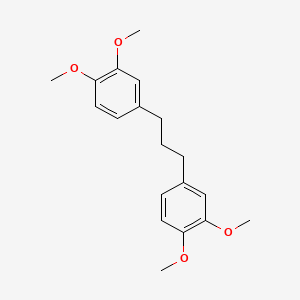
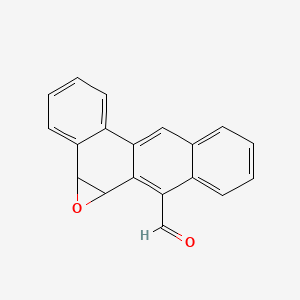
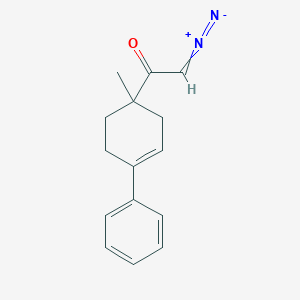

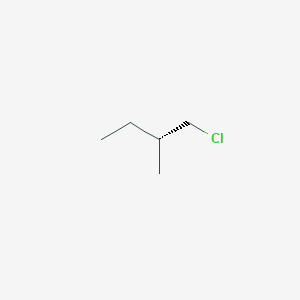

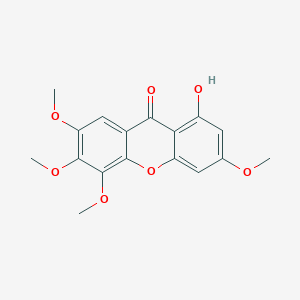
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
